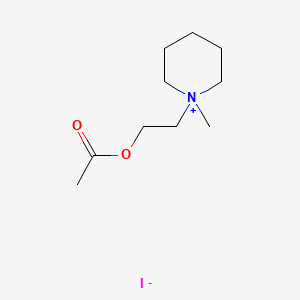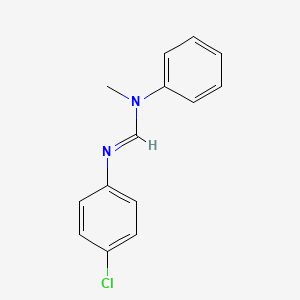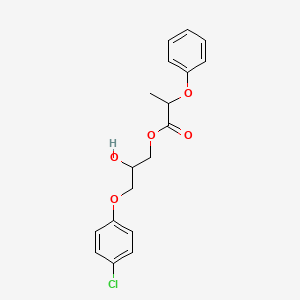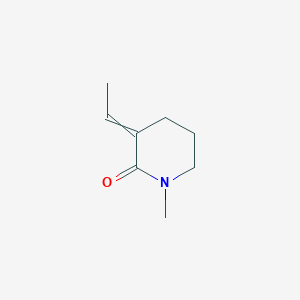
Acetoxyethylmethylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoxyethylmethylpiperidinium iodide is a quaternary ammonium compound that features a piperidine ring substituted with acetoxyethyl and methyl groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetoxyethylmethylpiperidinium iodide typically involves the quaternization of a piperidine derivative. One common method is the reaction of 1-methylpiperidine with 2-chloroethyl acetate in the presence of a base, followed by the addition of an iodide source to form the iodide salt. The reaction conditions often include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetoxyethylmethylpiperidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The acetoxyethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a new quaternary ammonium compound, while oxidation might produce a piperidone derivative.
Scientific Research Applications
Acetoxyethylmethylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a cholinergic agent due to its structural similarity to acetylcholine.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of acetoxyethylmethylpiperidinium iodide involves its interaction with biological membranes and enzymes. As a quaternary ammonium compound, it can disrupt cell membranes, leading to cell lysis. It may also inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetylcholine: A neurotransmitter with a similar structure but different biological activity.
Methylpiperidinium iodide: Lacks the acetoxyethyl group, resulting in different chemical properties and applications.
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant.
Uniqueness
Acetoxyethylmethylpiperidinium iodide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
38523-48-7 |
|---|---|
Molecular Formula |
C10H20INO2 |
Molecular Weight |
313.18 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl acetate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-10(12)13-9-8-11(2)6-4-3-5-7-11;/h3-9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YSCPCFFUQTUZIQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC[N+]1(CCCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)









